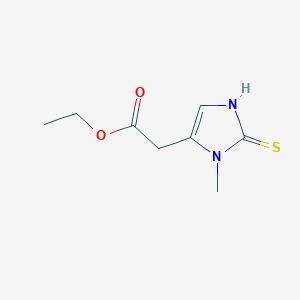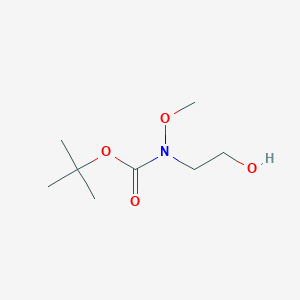
2,4-dibromo-3-ethoxyPyridine
Vue d'ensemble
Description
2,4-Dibromo-3-ethoxyPyridine (2,4-DBEP) is a member of the pyridine family of heterocyclic compounds and is an important intermediate in the synthesis of a wide range of biologically active molecules. It is a colorless, water-soluble, crystalline solid that is stable under normal conditions. 2,4-DBEP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
2,4-dibromo-3-ethoxyPyridine: can be utilized in the synthesis of fluorinated pyridines, which are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often results in reduced basicity and reactivity compared to their chlorinated and brominated analogues. These fluorinated derivatives are sought after for their potential as imaging agents in various biological applications, including local radiotherapy for cancer .
Advanced Oxidation Processes (AOPs)
This compound may also find application in the field of environmental science, particularly in the degradation of persistent organic pollutants through advanced oxidation processes (AOPs). AOPs are a set of chemical treatment procedures designed to remove organic (and sometimes inorganic) materials in water and wastewater by oxidation through reactions with hydroxyl radicals .
Agricultural Chemistry
In agricultural chemistry, 2,4-dibromo-3-ethoxyPyridine could be a precursor for the development of new agrochemicals. The introduction of halogen atoms, like bromine, into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products .
Pharmaceutical Research
The bromine substituents in 2,4-dibromo-3-ethoxyPyridine make it a valuable intermediate in pharmaceutical research. Brominated compounds are often used in the synthesis of various drugs due to their ability to enhance binding affinity and metabolic stability .
Material Science
In material science, the compound’s unique structure could be exploited in the synthesis of novel materials with specific electronic or photonic properties. Brominated pyridines are often used as intermediates in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Education
Lastly, 2,4-dibromo-3-ethoxyPyridine can serve as an excellent case study in chemical education, particularly in organic synthesis and halogenation reactions. Its use can demonstrate the principles of nucleophilic substitution and the strategic introduction of functional groups to achieve desired chemical properties .
Propriétés
IUPAC Name |
2,4-dibromo-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-2-11-6-5(8)3-4-10-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGZJNZISHPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dibromo-3-ethoxyPyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)


![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)
![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)

![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)


![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)

![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)

